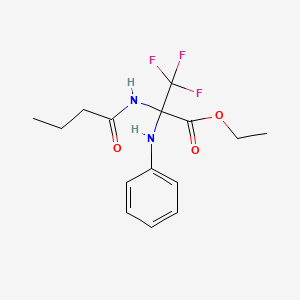
Ethyl 2-anilino-2-butyramido-3,3,3-trifluoropropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE is a synthetic organic compound with a complex structure It is characterized by the presence of trifluoromethyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl 2-bromo-3,3,3-trifluoropropanoate with butanamide and phenylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3,3,3-TRIFLUOROPYRUVATE: Another trifluoromethyl-containing compound with different functional groups and applications.
ETHYL 2-(BENZOYLAMINO)-3,3,3-TRIFLUORO-2-(3-TOLUIDINO)PROPANOATE: Similar in structure but with different substituents, leading to distinct chemical properties and uses.
Uniqueness
Its trifluoromethyl groups enhance its stability and binding affinity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C15H19F3N2O3 |
|---|---|
Molecular Weight |
332.32 g/mol |
IUPAC Name |
ethyl 2-anilino-2-(butanoylamino)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C15H19F3N2O3/c1-3-8-12(21)20-14(15(16,17)18,13(22)23-4-2)19-11-9-6-5-7-10-11/h5-7,9-10,19H,3-4,8H2,1-2H3,(H,20,21) |
InChI Key |
JHXJAVKYNGIYKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















